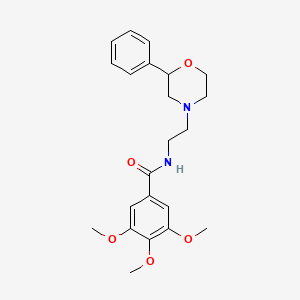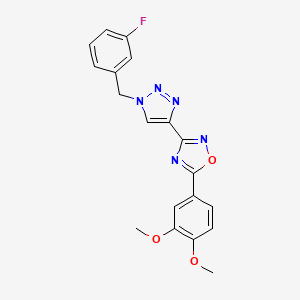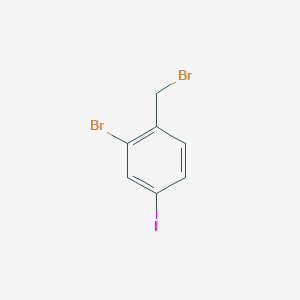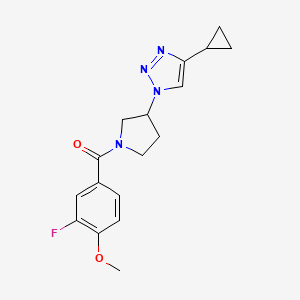
3,4,5-trimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide, also known as TMEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMEB is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
Targeting Cancer Stem Cells
Research on derivatives closely related to "3,4,5-trimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide" demonstrated significant anticancer activity, particularly against cancer stem cells. A study by Bhat, Al‐Dhfyan, and Al-Omar (2016) outlined the synthesis and evaluation of novel compounds designed to inhibit cancer cell proliferation, specifically targeting colon cancer stem cells. These compounds were found active in vitro, suggesting their potential as anticancer agents (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Anticancer Evaluation
Another study focused on the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. This research, conducted by Ravinaik et al. (2021), evaluated the compounds against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer cells. The results indicated moderate to excellent anticancer activities, surpassing those of the reference drug etoposide in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis and Coordination Studies
Facchin, Michelin, Mozzon, and Tassan (2002) explored the synthesis, coordination, and reactivity of compounds with trimethylsiloxymethyl and hydroxymethylphenyl isocyanides. These studies contribute to the understanding of isocyanide chemistry and its applications in developing novel compounds with potential biological activities (Facchin, Michelin, Mozzon, & Tassan, 2002).
Supramolecular Polymers
Jiménez et al. (2009) reported the synthesis and crystal structures of novel trisamides, highlighting their significance in supramolecular polymer research. The study offers insights into the structural basis for the formation of supramolecular polymers and their potential applications in material science and nanotechnology (Jiménez, Belmar, Ortiz, Hidalgo, Fabelo, Pasán, & Ruiz-Pérez, 2009).
Environmentally Benign Synthesis
Ighilahriz-Boubchir et al. (2017) demonstrated the use of Keggin heteropolyacids as environmentally benign catalysts for the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives. This research not only contributes to the development of green chemistry methodologies but also explores the antibacterial and antifungal activities of the synthesized compounds, highlighting their potential as therapeutic agents (Ighilahriz-Boubchir, Boutemeur-Kheddis, Rabia, Makhloufi-Chebli, Hamdi, & Silva, 2017).
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-13-17(14-19(27-2)21(18)28-3)22(25)23-9-10-24-11-12-29-20(15-24)16-7-5-4-6-8-16/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVOIRPSMSZOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2684240.png)



![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2684251.png)
![N-(4-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2684252.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2684253.png)


![Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2684257.png)



![4-[[2-(carboxymethylsulfonyl)acetyl]amino]benzoic Acid](/img/structure/B2684263.png)